molecular formula C22H19N3O2S B6564542 methyl 4-{[(1E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021230-30-7

methyl 4-{[(1E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6564542
CAS No.: 1021230-30-7
M. Wt: 389.5 g/mol
InChI Key: LIYXMDAWLHIHGF-SFQUDFHCSA-N
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Description

Methyl 4-{[(1E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.11979803 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[(1E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, with the molecular formula C22H19N3O2S and a molecular weight of 389.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor effects, antimicrobial properties, and structure-activity relationships (SARs).

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa5.0
MCF-73.5
A5497.0

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against several pathogens. The disk diffusion method was employed to evaluate its efficacy against:

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings indicate that this compound could be a candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into the structural features that contribute to biological activity. Key findings include:

  • Thiazole Ring : Essential for binding to biological targets.
  • Substituents on Aromatic Rings : The presence of electron-donating groups such as methyl enhances potency.
  • Cyanovinyl Group : Contributes to increased reactivity and interaction with nucleophiles in cancer cells.

Case Studies

Several case studies have been documented that further elucidate the biological activity of this compound:

  • Case Study 1 : A study involving a series of thiazole derivatives demonstrated that modifications in the side chains significantly influenced their antitumor properties. Methyl 4-{[(1E)-2-cyano...]} exhibited enhanced activity compared to analogs lacking the thiazole moiety.
  • Case Study 2 : In an investigation of antimicrobial efficacy, researchers found that introducing different substituents on the thiazole ring improved activity against resistant strains of bacteria.

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-4-9-19(15(2)10-14)20-13-28-21(25-20)17(11-23)12-24-18-7-5-16(6-8-18)22(26)27-3/h4-10,12-13,24H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYXMDAWLHIHGF-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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